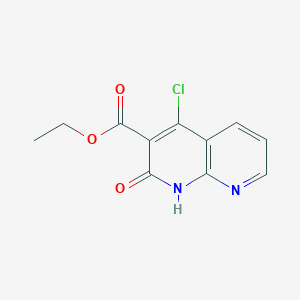![molecular formula C7H6ClF3N2 B13988406 [4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) at 50°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
科学的研究の応用
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of [4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The chloro group can participate in various chemical interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanamine: Similar structure but with different substitution patterns.
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Contains a pyridine ring with different substituents and a thiadiazole ring.
Uniqueness
[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC名 |
[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H,2,12H2 |
InChIキー |
FKQCHXWHGJGGKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(F)(F)F)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
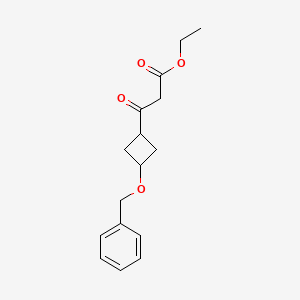
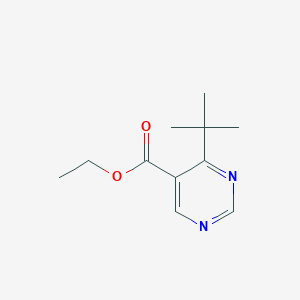

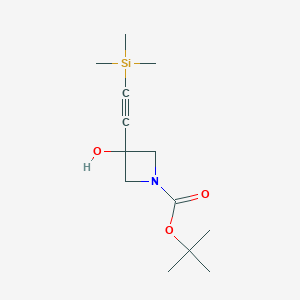

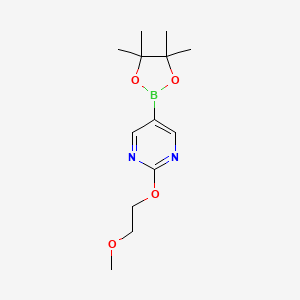
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)

![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)
